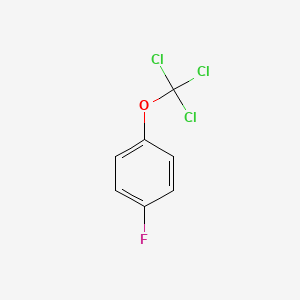

1-Fluoro-4-(trichloromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Fluoro-4-(trichloromethoxy)benzene is an organic compound characterized by the presence of a fluorine atom and a trichloromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-fluoro-4-nitrobenzene with trichloromethyl chloroformate in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and fluorination .

Industrial Production Methods: Industrial production of 1-Fluoro-4-(trichloromethoxy)benzene may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions: 1-Fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and trichloromethoxy groups influence the reactivity and orientation of the substituents on the benzene ring.

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.

Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its fluorine atom enhances biological activity, making it suitable for drug development.

Case Study: Anticancer Activity

Research indicates that compounds similar to 1-Fluoro-4-(trichloromethoxy)benzene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro, suggesting potential use in cancer therapies .

Agrochemical Applications

In agrochemicals, this compound serves as a precursor for the synthesis of herbicides and pesticides. Its chlorinated structure contributes to the efficacy of these compounds against pests.

Table 2: Agrochemical Derivatives

| Compound Name | Application |

|---|---|

| Trichloromethoxy herbicides | Weed control |

| Fluorinated pesticides | Insect repellent |

Material Science Applications

The compound is also explored in material science for its potential use in developing liquid crystals and electronic materials. The unique electronic properties imparted by the fluorine and chlorine atoms can enhance the performance of these materials.

Case Study: Liquid Crystal Displays

Research has demonstrated that incorporating this compound into liquid crystal formulations can improve thermal stability and response times, making it suitable for advanced display technologies .

Environmental Considerations

While the compound has beneficial applications, its environmental impact must be considered. Fluorinated compounds are known for their persistence in the environment, raising concerns about bioaccumulation and toxicity.

Discussion on Environmental Impact

Studies have highlighted the need for careful management of fluorinated compounds due to their potential accumulation in biological systems and water sources . Regulatory frameworks are being developed to address these concerns while balancing their industrial utility.

作用機序

The mechanism of action of 1-Fluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine and trichloromethoxy groups influence the reactivity and orientation of the compound, affecting its interactions with other molecules and pathways .

類似化合物との比較

Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.

Chlorobenzene: Contains a chlorine atom instead of a fluorine atom.

Bromobenzene: Contains a bromine atom instead of a fluorine atom.

生物活性

1-Fluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a fluorine atom and a trichloromethoxy group, which may influence its interactions with biological systems. Understanding the biological activity of such compounds is crucial for their application in pharmaceuticals and agrochemicals.

- Molecular Formula : C7H3Cl3F O

- Molecular Weight : 227.45 g/mol

- Boiling Point : 171 °C

- Density : 1.63 g/cm³

These properties suggest that this compound could exhibit significant reactivity due to the presence of electronegative halogens.

Biological Activity Overview

Halogenated compounds, particularly those containing fluorine and chlorine, are known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds and the general behavior of halogenated aromatics.

Potential Biological Activities

- Antimicrobial Activity : Halogenated aromatic compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and show efficacy against various pathogens .

- Anticancer Properties : Some halogenated compounds have been investigated for their ability to induce apoptosis in cancer cells. The presence of multiple halogens may enhance the compound's interaction with cellular targets involved in cancer progression .

- Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, influencing pathways related to cell growth and differentiation. For example, halogenated derivatives can modulate receptor tyrosine kinases involved in hematopoietic malignancies .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their structural features. The presence of fluorine and chlorine can affect the electronic properties of the molecule, enhancing its lipophilicity and ability to penetrate biological membranes.

| Compound | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer activity |

| 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | Structure | Antimicrobial properties observed |

| 3-Fluoro-4-(trifluoromethoxy)phenol | Structure | Known for receptor modulation |

特性

IUPAC Name |

1-fluoro-4-(trichloromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIBZPVVBGDMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(Cl)(Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611343 |

Source

|

| Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-13-6 |

Source

|

| Record name | 1-Fluoro-4-(trichloromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。